molecular formula C22H21Cl2IO6S B1450708 (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 1868173-25-4

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Cat. No. B1450708
CAS RN: 1868173-25-4
M. Wt: 611.3 g/mol
InChI Key: AYHVNGRMSLNAJQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” is a hypervalent iodine compound . .


Synthesis Analysis

The synthesis of “(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” involves the design and creation of diaryl-substituted hypervalent iodine compounds. These compounds have a 1,3,5-trimethoxybenzene (TMB) moiety and an aromatic ring .


Molecular Structure Analysis

The molecular structure of “(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” consists of a 1,3,5-trimethoxybenzene (TMB) moiety and an aromatic ring . The TMB moiety acts as a leaving group, allowing the other aromatic ring to be used for the aryl group introduction .


Chemical Reactions Analysis

“(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” is usable for arylating reactions . The TMB moiety acts as a leaving group, enabling the introduction of the aryl group .


Physical And Chemical Properties Analysis

“(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” is a solid substance . It has a molecular formula of C22H21Cl2IO6S and a molecular weight of 611.27 . It should be stored at a temperature between 0-10°C . It is sensitive to light and heat .

Scientific Research Applications

Organic Synthesis: Arylation Reagent

This compound serves as a bench-stable reagent for metal-free arylation of heteroatom nucleophiles . It’s particularly useful in the synthesis of complex organic molecules where the introduction of an aryl group is needed without the use of transition metals.

Medicinal Chemistry: Drug Development

Due to its ability to facilitate the formation of carbon-heteroatom bonds, it’s employed in the development of pharmaceuticals. It can be used to create asymmetric diaryliodonium tosylates, which are key intermediates in the synthesis of various biologically active molecules .

properties

IUPAC Name

(3,5-dichlorophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2IO3.C7H8O3S/c1-19-12-7-13(20-2)15(14(8-12)21-3)18-11-5-9(16)4-10(17)6-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHVNGRMSLNAJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC(=CC(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2IO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

CAS RN

1868173-25-4
Record name (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 3
Reactant of Route 3
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 5
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 6
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.